N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide
Description
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is a halogenated aromatic formamide derivative with a molecular formula of C₁₅H₁₀FINO and a molecular weight of 367.16 g/mol. The compound features a phenyl ring substituted at the 2-position with a phenylethynyl group (–C≡C–C₆H₅), 3-position with iodine, and 4-position with fluorine, while the formamide (–NHCHO) group is attached to the aromatic ring (). The presence of iodine and fluorine introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
647025-69-2 |
|---|---|
Molecular Formula |
C15H9FINO |
Molecular Weight |
365.14 g/mol |
IUPAC Name |
N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H9FINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
LPYDAGGGXULTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This step involves the coupling of a phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoro and Iodo Groups: The fluoro and iodo substituents are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents.
Formamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing groups (e.g., iodo, fluoro) on the aromatic ring facilitates SNAr reactions. For example:
-
Replacement of iodide with nucleophiles (e.g., alcohols, amines, thiolates) under basic or catalytic conditions.
-
Typical catalysts: Pd(0) or Pd(II) complexes, often with silver salts as co-catalysts.
Mechanistic Insight :
In analogous systems (e.g., 6-halopurine nucleosides), iodide is a better leaving group than bromide or chloride due to its larger size and weaker bond strength . This suggests that the iodo group in the target compound could be readily replaced in SNAr reactions.
Sonogashira Coupling
The phenylethynyl group is introduced via palladium-catalyzed coupling between an aryl halide and phenylacetylene. Key parameters include:
-
Catalyst : PdCl₂(PPh₃)₂ or similar palladium precursors.
-
Base : Triethylamine (Et₃N) or other amines.
-
Solvent : Polar aprotic solvents like DMF.
Suzuki Coupling
While not directly reported for this compound, Suzuki coupling could theoretically introduce additional substituents via cross-coupling with boronic acids. This might involve replacing the iodo group with a boronate ester, followed by coupling with aryl or alkenyl partners.
Structural Analogues and Reactivity Trends
| Compound | Key Features | Reactivity Implications |
|---|---|---|
| N-[4,6-Dichloro-3-iodo... | Two Cl and one I substituent | Enhanced electrophilicity for SNAr |
| N-[4-Bromo-3-(phenylethynyl)phenyl]formamide | Bromine instead of Cl/I | Lower reactivity in SNAr vs. I |
| N-[4-Fluoro-3-(phenylethynyl)phenyl]formamide | Fluoro substituent | Increased lipophilicity for bioavailability |
Scientific Research Applications
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The presence of fluoro and iodo groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The phenylethynyl group can facilitate interactions with hydrophobic pockets in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Formamide Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide | –F (4), –I (3), –C≡C–C₆H₅ (2) | C₁₅H₁₀FINO | 367.16 | Formamide, phenylethynyl, halogen |
| N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide (S2i) | –Cl (2,4), –C≡C–C₆H₅ (6) | C₁₅H₁₀Cl₂N₂O | 305.16 | Formamide, phenylethynyl, halogen |
| N-(2-(Phenylethynyl)phenyl)-N-tosylformamide | –C≡C–C₆H₅ (2), –SO₂–C₆H₄CH₃ (N-linked) | C₂₂H₁₈N₂O₃S | 390.45 | Tosyl, formamide, phenylethynyl |
| N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide | –Cl (4′), biphenyl linkage | C₁₃H₁₀ClNO | 247.68 | Formamide, biphenyl, halogen |
Key Observations :
Fluorine’s electronegativity (3.98) enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
Functional Group Diversity : The tosyl group in ’s compound introduces sulfonamide chemistry, diverging from the halogen-dominated reactivity of the target compound.
Key Observations :
- The target compound’s iodine substituent may require specialized conditions (e.g., palladium catalysts) for installation, as seen in related ethynyl-functionalized syntheses ().
- S2i’s high yield (90%) suggests that formylation of halogenated anilines is efficient, though iodine’s bulkiness in the target compound could reduce reactivity.
Table 3: Property Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide, and how can reaction conditions be optimized?
- Methodology : A one-pot synthesis using formic acid and acetic anhydride in dichloromethane (DCM) at 0°C, followed by room-temperature stirring, is effective. Key steps include in situ activation of formic acid and purification via flash chromatography (P/DEE solvent gradient). Yield optimization requires precise stoichiometry (e.g., 2.0 equiv. acetic anhydride) and inert atmosphere control .
- Validation : Reaction progress should be monitored via thin-layer chromatography (TLC), with final purity confirmed by HPLC (>95% purity threshold recommended) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- X-ray crystallography : Determines bond angles, dihedral angles (e.g., non-coplanar aromatic rings), and hydrogen-bonding networks (intramolecular N–H···O, intermolecular C–H···O) .
- NMR spectroscopy : and NMR identify fluorine and iodine substituents, while NMR confirms ethynyl and formamide linkages .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHFINO) .
Q. What are the stability considerations for this compound under varying humidity and temperature?
- Degradation Risks : Hydrolysis of the formamide group occurs under high humidity, requiring storage in desiccated conditions (-20°C under nitrogen). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation via HPLC .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?
- Mechanistic Insight : The iodine atom at position 3 and ethynyl group at position 2 create steric hindrance, directing electrophilic substitutions (e.g., Suzuki coupling) to the para-fluoro position. Computational modeling (DFT) predicts electron-deficient regions at the formamide carbonyl, favoring nucleophilic attacks .
- Case Study : Palladium-catalyzed cross-coupling with aryl boronic acids achieves >80% yield when using Pd(PPh)Cl/CuI in THF/NEt .
Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?
- Conflict Resolution : Discrepancies between X-ray data (e.g., bond lengths) and DFT-optimized structures may arise from crystal packing forces. Hirshfeld surface analysis (shape-index, d) quantifies intermolecular interactions (e.g., O···H, H···H contacts) to validate experimental vs. theoretical models .
- Validation Protocol : Compare experimental IR (C=O stretch ~1680 cm) with computed vibrational spectra to identify anomalies .
Q. What strategies improve bioactivity prediction for derivatives of this compound?
- SAR Framework :
- Structural Modifications : Replace iodine with trifluoromethyl to enhance lipophilicity (LogP adjustment) .
- In Silico Screening : Docking studies (AutoDock Vina) against kinase targets (e.g., EGFR) prioritize derivatives with lower binding energies (<-9 kcal/mol) .
- Experimental Validation : Antimicrobial assays (MIC against S. aureus) correlate with electron-withdrawing substituents at position 4 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
